molecular formula C17H28ClNO4 B1671264 Esprolol hydrochloride CAS No. 112805-65-9

Esprolol hydrochloride

Cat. No.: B1671264
CAS No.: 112805-65-9
M. Wt: 345.9 g/mol
InChI Key: IKFUEAAUZIWSDO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esprolol, also known as ACC-9369, is a β-adrenergic receptor antagonist potentially for the treatment of angina pectoris, anxiety and migraine. Esprolol has potential for short-term use in patients with exertional angina and in patients with other diseases in which rapid-onset beta blocking action would be beneficial.

Scientific Research Applications

Therapeutic Indications

Esmolol hydrochloride has received approval from the United States Food and Drug Administration (FDA) for several critical applications:

  • Supraventricular Tachycardia : Esprolol is indicated for the rapid control of ventricular rates in patients with atrial fibrillation or atrial flutter, particularly in perioperative and emergency settings .
  • Hypertensive Emergencies : It is effective in managing hypertension during intubation and surgery due to its short half-life, allowing for quick titration and control .
  • Acute Coronary Syndrome : Esprolol is utilized to manage heart rate and rhythm disturbances associated with acute coronary syndromes, including myocardial infarction .
  • Off-Label Uses : These include treatment for aortic dissection, thyrotoxicosis, refractory ventricular tachycardia, and mitigating catecholamine responses during electroconvulsive therapy .

Pharmacokinetics

The pharmacokinetic profile of esprolol is characterized by:

  • Rapid Absorption : Onset of action occurs within 60 seconds with steady-state levels achieved in about 5 minutes.
  • Short Half-Life : The drug has a half-life of approximately 9 minutes, allowing for quick cessation of effects upon discontinuation of infusion.
  • Metabolism : Esprolol is metabolized by erythrocyte esterases to an inactive metabolite, making it safe for use in patients with renal or hepatic dysfunction .

Adverse Effects

While esprolol is generally well-tolerated, potential adverse effects include:

  • Hemodynamic Compromise : Hypotension is the most common side effect, occurring in over 10% of patients.
  • Dizziness and Infusion Site Reactions : These may occur but are typically mild.
  • Rare but Serious Reactions : Include bradycardia, cardiac arrest, and bronchospasm .

Case Study 1: Management of Cardiovascular Stress

In a randomized controlled trial involving 30 patients undergoing anesthesia induction, esprolol was administered to assess its impact on hemodynamic responses. The study found that patients receiving esprolol had significantly lower heart rates and reduced pressor responses during laryngoscopy compared to the control group receiving saline .

Case Study 2: Refractory Ventricular Fibrillation

A recent study indicated that esprolol may enhance survival rates in patients experiencing refractory ventricular fibrillation in prehospital settings. This suggests its potential utility beyond traditional indications, particularly in emergency medicine .

Summary

Esprolol hydrochloride is a vital medication in acute care settings due to its rapid action and effectiveness in controlling heart rate and blood pressure. Its applications extend from managing supraventricular tachycardia to off-label uses in critical care scenarios. Ongoing research continues to explore its potential benefits in various medical conditions, underscoring its importance in modern pharmacotherapy.

ApplicationIndicationEvidence Source
Supraventricular TachycardiaRapid control during surgery
Hypertensive EmergenciesControl during intubation
Acute Coronary SyndromeManagement of heart rhythm disturbances
Off-label UsesAortic dissection, thyrotoxicosis
Cardiovascular Stress ManagementReduced pressor response during anesthesia

Properties

CAS No.

112805-65-9

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

IUPAC Name

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1

InChI Key

IKFUEAAUZIWSDO-RSAXXLAASA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl

Isomeric SMILES

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O.Cl

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Esprolol hydrochloride;  ACC-9369;  ACC9369;  ACC 9369.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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